

Application Notes and Protocols for L-365,260 in Rodent Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin receptor 2 (CCK2), also known as the CCK-B or gastrin receptor.[1][2] It exhibits high affinity for CCK2 receptors in the brain and stomach of various species, including rats and mice, while having a significantly lower affinity for the CCK1 (CCK-A) receptor.[1] This selectivity makes L-365,260 a valuable tool for investigating the physiological and pathological roles of the CCK2 receptor in the central nervous system and the gastrointestinal tract. These application notes provide detailed protocols for the use of L-365,260 in common rodent models to study its effects on depression, pain, and gastric acid secretion.

Physicochemical Properties and Solubility

Proper preparation of L-365,260 solutions is critical for reproducible experimental outcomes.



Property	Value	Reference
Molecular Weight	398.46 g/mol	[1]
Formula	C24H22N4O2	[1]
CAS Number	118101-09-0	[1]
Purity	≥98% (HPLC)	[1]
Storage	Store at +4°C	[1]

Solubility Data:

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	39.85	100
Ethanol	39.85	100

Data from Tocris Bioscience.[1]

Stock Solution Preparation (Example for 10 mM Stock in DMSO):

To prepare a 10 mM stock solution, dissolve 3.98 mg of L-365,260 (assuming a molecular weight of 398.46) in 1 mL of DMSO. For in vivo studies, further dilutions should be made in a vehicle appropriate for the route of administration, such as saline or a suspension vehicle. It is crucial to ensure the final concentration of DMSO is low to avoid vehicle-induced effects.

Mechanism of Action: CCK2 Receptor Antagonism

L-365,260 acts as a competitive antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR).[3] The binding of endogenous ligands like cholecystokinin (CCK) or gastrin to the CCK2 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion.



L-365,260 blocks these downstream effects by preventing the initial binding of CCK and gastrin to the receptor.



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Diagram 1: CCK2 Receptor Signaling Pathway and L-365,260 Inhibition.

Quantitative Data from Rodent Studies

The following table summarizes key quantitative data for L-365,260 from various rodent studies.



Parameter	Species	Tissue/Mod el	Value	Route of Admin.	Reference
Ki	Guinea Pig	Brain CCK-B Receptors	2.0 nM	-	[2][4]
Ki	Guinea Pig	Stomach Gastrin Receptors	1.9 nM	-	[2][4]
IC50	Rat	Brain CCK-B Receptors	High Affinity	-	
IC50	Mouse	Brain CCK-B Receptors	High Affinity	-	
IC50	Dog	Brain CCK-B Receptors	20-40 nM	-	[2]
ED ₅₀ (Gastric Acid Secretion)	Mouse	Pentagastrin- stimulated	0.03 mg/kg	p.o.	[2]
ED ₅₀ (Gastric Acid Secretion)	Rat	Pentagastrin- stimulated	0.9 mg/kg	p.o.	[2]
ED ₅₀ (Gastric Acid Secretion)	Guinea Pig	Pentagastrin- stimulated	5.1 mg/kg	p.o.	[2]
Effective Dose (Analgesia)	Rat	Morphine- induced analgesia	0.01-10 mg/kg	s.c.	[2]
Effective Dose (Tolerance)	Rat	Morphine tolerance	0.2 mg/kg (twice daily)	S.C.	[2]
Effective Dose	Mouse	Forced Swim Test	Antidepressa nt-type response	-	[5]



(Antidepressa

nt)

Experimental Protocols

Assessment of Antidepressant-like Activity: Forced Swim Test (Mouse)

The forced swim test is a widely used model to screen for antidepressant-like activity. L-365,260 has been shown to elicit an antidepressant-type response in this assay.[5]

Materials:

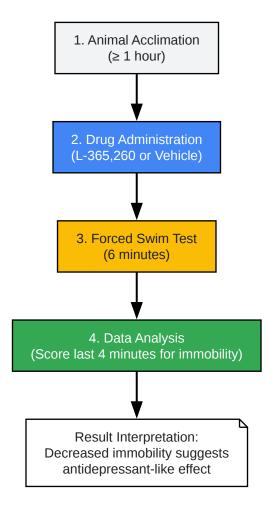
- L-365,260
- Vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO or Tween 80)
- Cylindrical tanks (e.g., 25 cm height, 10 cm diameter)
- Water at 23-25°C
- Video recording equipment
- · Scoring software or trained observers

Protocol:

- Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Drug Administration: Administer L-365,260 or vehicle via the desired route (e.g., intraperitoneally, subcutaneously, or orally) at a predetermined time before the test (typically 30-60 minutes).
- Forced Swim Test:
 - o Fill the cylindrical tanks with water to a depth of 15 cm.



- Gently place each mouse into a cylinder.
- The total test duration is 6 minutes.
- Record the entire session for later analysis.
- Data Analysis:
 - Score the last 4 minutes of the 6-minute session.
 - Measure the duration of immobility, defined as the time the mouse spends floating passively with only minor movements to keep its head above water.
 - A decrease in immobility time in the L-365,260-treated group compared to the vehicle group suggests an antidepressant-like effect.



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Diagram 2: Workflow for the Forced Swim Test.

Evaluation of Analgesic Properties: Tail-Flick Test (Rat)

L-365,260 has been demonstrated to enhance morphine-induced analgesia.[2] The tail-flick test is a common method to assess nociception.

Materials:

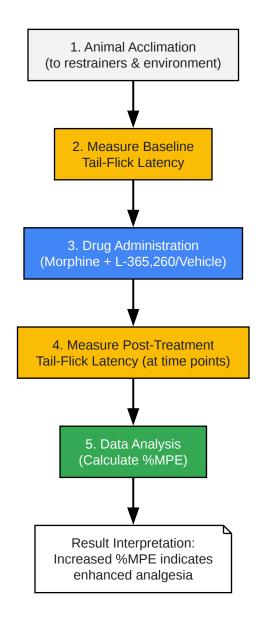
- L-365,260
- Morphine
- Vehicle
- Tail-flick apparatus with a radiant heat source
- Rat restrainers

Protocol:

- Animal Acclimation: Acclimate rats to the restrainers and the testing environment for several days before the experiment.
- Baseline Latency: Determine the baseline tail-flick latency for each rat by applying the radiant heat to the tail and measuring the time until the rat flicks its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
- Drug Administration:
 - Administer a sub-maximal dose of morphine (e.g., 4 mg/kg, s.c.).[2]
 - Administer L-365,260 or vehicle at the desired dose and route (e.g., 0.01-10 mg/kg, s.c.)
 at a specified time relative to the morphine injection.[2]
- Post-Treatment Latency: Measure the tail-flick latency at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
- Data Analysis:



- Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100.
- An increase in %MPE in the group receiving both morphine and L-365,260 compared to the group receiving morphine alone indicates enhancement of analgesia.



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Diagram 3: Workflow for the Tail-Flick Test.

Antagonism of Gastric Acid Secretion (Rat)



L-365,260 is a potent antagonist of gastrin-stimulated gastric acid secretion. This protocol is adapted for a pylorus-ligated rat model.

Materials:

- L-365,260
- Pentagastrin (a synthetic gastrin analog)
- Vehicle
- Anesthetic (e.g., urethane)
- Surgical instruments
- pH meter or autotitrator
- 0.01 N NaOH

Protocol:

- Animal Preparation:
 - Fast rats for 18-24 hours with free access to water.
 - Anesthetize the rat.
 - Perform a midline laparotomy to expose the stomach.
 - Ligate the pylorus with a silk suture.
- Drug Administration:
 - Administer L-365,260 or vehicle (p.o. or i.v.).
 - Administer a stimulatory dose of pentagastrin (s.c. or i.v. infusion).
- Gastric Juice Collection:

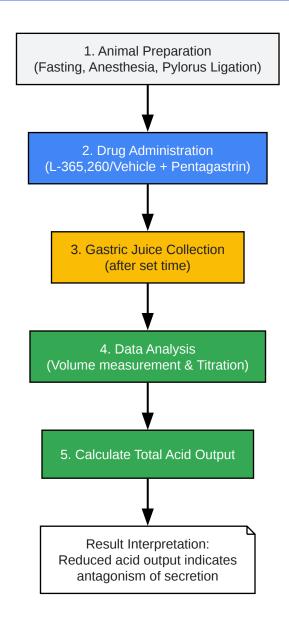






- Allow gastric juice to accumulate for a set period (e.g., 2-4 hours).
- At the end of the period, ligate the esophagus and remove the stomach.
- Collect the gastric contents.
- Data Analysis:
 - Measure the volume of the gastric juice.
 - Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.
 - Calculate the total acid output (volume x concentration).
 - A reduction in total acid output in the L-365,260-treated group compared to the vehicle group (receiving pentagastrin) indicates antagonism of gastric acid secretion.





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Diagram 4: Workflow for Measuring Gastric Acid Secretion.

Conclusion

L-365,260 is a versatile and selective tool for probing the function of the CCK2 receptor in rodents. The protocols outlined above provide a framework for investigating its potential therapeutic applications in depression, pain management, and gastrointestinal disorders. Careful attention to experimental detail, including appropriate vehicle selection, dosing regimens, and endpoint analysis, is essential for obtaining reliable and interpretable data.



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